molecular formula C16H14N2O4 B2429252 (E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 303788-30-9

(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B2429252
CAS No.: 303788-30-9
M. Wt: 298.298
InChI Key: JKRDHPRXIMMUFU-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a carbohydrazide moiety, along with a dihydrobenzo[b][1,4]dioxine ring system

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-12-7-5-11(6-8-12)9-17-18-16(20)15-10-21-13-3-1-2-4-14(13)22-15/h1-9,15,19H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRDHPRXIMMUFU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form a corresponding quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the class of hydrazones and has been studied for its pharmacological properties. Hydrazones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal effects.

Anticancer Activity

Research indicates that derivatives of hydrazones exhibit significant anticancer properties. For instance, studies have shown that certain hydrazone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific enzymes related to cancer progression .

Antimicrobial Properties

The compound has demonstrated promising antibacterial and antifungal activities. It has been tested against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazone moiety can enhance its antimicrobial efficacy .

Enzyme Inhibition

(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have shown inhibition of xanthine oxidase, which is crucial in the treatment of gout and other inflammatory conditions . Additionally, compounds with similar structures have been reported to inhibit acetylcholinesterase, indicating potential applications in treating Alzheimer’s disease .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Antioxidants play a critical role in mitigating oxidative stress-related diseases. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit cancer cell growth positions it as a candidate for further development in anticancer therapies.
  • Infectious Diseases : The antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents.
  • Neurological Disorders : The inhibition of acetylcholinesterase points to possible applications in treating neurodegenerative diseases.

Case Studies

StudyFocusFindings
Study 1Anticancer activityDemonstrated significant inhibition of NIH3T3 cell line with an IC50 of 0.632 mM .
Study 2Antimicrobial effectsShowed effective inhibition against Staphylococcus aureus at MIC values lower than standard antibiotics .
Study 3Enzyme inhibitionIdentified as a potent inhibitor of xanthine oxidase with implications for gout treatment .

Mechanism of Action

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets through its hydrazone linkage and hydroxyl group. These interactions may involve the formation of hydrogen bonds or coordination with metal ions, leading to alterations in biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzodioxine: A structurally related compound with a similar dioxine ring system.

    Benzylidenehydrazides: Compounds with a benzylidene group attached to a hydrazide moiety.

Uniqueness

(E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is unique due to the presence of both a dihydrobenzo[b][1,4]dioxine ring and a hydrazone linkage. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₄
  • IUPAC Name : this compound

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups in the benzylidene moiety is known to enhance radical scavenging activities. This activity is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Research has shown that derivatives of hydrazones and dioxines possess antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown that similar compounds induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in the structure are effective at neutralizing free radicals.
  • Enzyme Inhibition : Compounds with similar scaffolds have been shown to inhibit enzymes like xanthine oxidase and cyclooxygenase, which play roles in inflammation and oxidative stress.
  • DNA Interaction : Some studies suggest that hydrazone derivatives can intercalate with DNA, leading to cytotoxic effects in rapidly dividing cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant radical scavenging activity
AntimicrobialInhibition of various bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antioxidant Effects

A study focused on a related compound demonstrated that it significantly reduced malondialdehyde (MDA) levels in diabetic rats, indicating reduced oxidative stress. The administration led to improved levels of glutathione (GSH), a key antioxidant in cellular defense mechanisms.

Case Study: Anticancer Potential

In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.